molecular formula C15H14N2O2 B11673568 N'-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide

N'-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide

Cat. No.: B11673568
M. Wt: 254.28 g/mol
InChI Key: YPOUSYHVAVAKGG-SKZWUVKFSA-N
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Description

N’-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furohydrazide moiety linked to a phenylprop-2-enylidene group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide typically involves the condensation reaction between 2-furohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazides.

    Substitution: Formation of substituted furohydrazides.

Scientific Research Applications

N’-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-enylidene]benzene-1,4-diamine
  • N,N-dimethyl-4-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1-naphthylamine

Uniqueness

N’-[(1E,2E)-2-methyl-3-phenylprop-2-enylidene]-2-furohydrazide stands out due to its unique furohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]furan-2-carboxamide

InChI

InChI=1S/C15H14N2O2/c1-12(10-13-6-3-2-4-7-13)11-16-17-15(18)14-8-5-9-19-14/h2-11H,1H3,(H,17,18)/b12-10+,16-11+

InChI Key

YPOUSYHVAVAKGG-SKZWUVKFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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